molecular formula C15H17ClN6O3 B1255802 JNJ-38158471

JNJ-38158471

Cat. No.: B1255802
M. Wt: 364.79 g/mol
InChI Key: BJHCYTJNPVGSBZ-QPSGOUHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4’-Dihydroxyflavone is a naturally occurring flavonoid compound known for its diverse biological activities. It is characterized by the presence of two hydroxyl groups at the 3’ and 4’ positions on the flavone backbone. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of neuroprotection, anti-inflammatory, and antioxidant activities .

Mechanism of Action

Target of Action

JNJ-38158471, also known as (E)-1-(4-((6-amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea, is a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . VEGFR-2 is a key mediator of angiogenesis, which is crucial for tumor growth and metastasis . In addition to VEGFR-2, this compound also inhibits the tyrosine kinases Ret and Kit, albeit at higher IC50 values .

Mode of Action

This compound inhibits VEGFR-2 by binding to the receptor and preventing its activation . This inhibition blocks the autophosphorylation of VEGFR-2, thereby preventing the downstream signaling that leads to endothelial cell migration and angiogenesis . The compound also inhibits the activity of Ret and Kit, which are involved in cell growth and survival .

Biochemical Pathways

By inhibiting VEGFR-2, this compound disrupts the VEGF signaling pathway, which plays a critical role in angiogenesis . This disruption prevents the formation of new blood vessels, a process that is essential for tumor growth and metastasis . The inhibition of Ret and Kit may also contribute to the compound’s anti-tumor effects .

Result of Action

This compound has demonstrated potent anti-tumor activity in preclinical studies . It has been shown to inhibit the growth of human tumor xenografts in a dose-dependent manner in both A431 and HCT116 models . Notably, after termination of this compound monotherapy treatment of A375 xenografts, tumor growth delay was significantly prolonged up to 4 weeks .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4’-Dihydroxyflavone can be synthesized through various chemical routes. One common method involves the reaction of 2-hydroxyacetophenone with 3,4-dihydroxybenzaldehyde in the presence of a base, followed by cyclization to form the flavone structure . The reaction typically requires conditions such as refluxing in ethanol and the use of catalysts like piperidine.

Industrial Production Methods: Industrial production of 3,4’-dihydroxyflavone often involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process may include steps like recrystallization and purification using chromatographic techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3,4’-Dihydroxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Properties

IUPAC Name

1-[4-[6-amino-5-[(E)-methoxyiminomethyl]pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23)/b21-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHCYTJNPVGSBZ-QPSGOUHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2/C=N/OC)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (E)-1-(4-((6-amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea interact with VEGFR-2 and what are the downstream effects of this interaction?

A: The research paper focuses on the compound's in vitro and in vivo activity as a potent VEGFR-2 inhibitor []. While the specific binding interactions and downstream effects are not detailed in this study, it's known that VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, this compound likely disrupts the signaling pathways that promote angiogenesis, thereby hindering the formation of new blood vessels that are essential for tumor growth and progression.

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